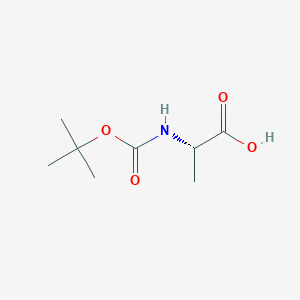

Boc-L-Ala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884846 | |

| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-38-3 | |

| Record name | Boc-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (tert-Butoxycarbonyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (TERT-BUTOXYCARBONYL)ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a pivotal amino acid derivative. Its principal application lies in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group facilitates the controlled and sequential assembly of amino acids into complex peptide chains.[1][2] This document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and workflows illustrating its primary applications.

Core Physicochemical and Identification Properties

This compound is a white to off-white crystalline powder.[1][3][4] The Boc protecting group enhances its stability and reactivity, making it an essential building block for synthesizing a wide array of peptides and proteins.[1]

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [5][6] |

| Synonyms | N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OH, N-Boc-L-alanine | [4][5] |

| CAS Number | 15761-38-3 | [1][3][7][8] |

| Molecular Formula | C₈H₁₅NO₄ | [1][3][9] |

| Molecular Weight | 189.21 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| InChI Key | QVHJQCGUWFKTSE-YFKPBYRVSA-N | [9][11] |

| SMILES | C--INVALID-LINK--C(O)=O | [9][11] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 78 - 85 °C | (lit.) | [1][3] |

| 79 - 83 °C | (lit.) | [9][11] | |

| 95 - 98 °C | [4] | ||

| 81 - 85 °C | |||

| Solubility | Moderate in water; Slightly soluble in ethanol, methanol, and acetone. | [4] | |

| Clearly soluble in DMF. | 1 mmole in 2 ml | [8] | |

| Soluble in DMSO (ultrasonic may be needed). | 100 mg/mL | [10] | |

| Optical Rotation [α]²⁰/D | -25 ± 1° | c = 2% in acetic acid | [9][11] |

| -25 ± 2° | c = 1 in acetic acid | [1] | |

| -24.0 to -27.0° | c = 2 in acetic acid | ||

| Purity (TLC/HPLC) | ≥99.0% (TLC) | [9][11] | |

| ≥99% (HPLC) | [1][3] |

Key Applications and Workflows

The primary significance of this compound is its extensive use as a fundamental building block in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3][12] The Boc group serves as a temporary protecting shield for the amino group, preventing unwanted side reactions during the formation of peptide bonds.[3] It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid coupling step.[3]

Workflow for this compound Synthesis

The synthesis of this compound is a standard procedure involving the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][4]

Caption: General workflow for the chemical synthesis of this compound.

Workflow for Peptide Synthesis using this compound

This compound is a cornerstone of Boc solid-phase peptide synthesis (SPPS). The following diagram illustrates a single coupling cycle to incorporate an alanine residue into a growing peptide chain attached to a solid support resin.

Caption: A single cycle of Boc-SPPS for the incorporation of an Alanine residue.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of this compound in research and development.

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.[3][12][13]

-

Dissolution: Suspend L-alanine (e.g., 10.0 g, 112.24 mmol) in a mixture of water (56 mL) and tetrahydrofuran (THF, 56 mL) in a reaction vessel.[13] Cool the suspension in an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide (NaOH) (e.g., 6.73 g, 168.36 mmol) with stirring until the L-alanine is fully dissolved and the pH is maintained between 8 and 9.[3][13]

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc)₂O (e.g., 31.85 g, 145.91 mmol) dropwise to the reaction mixture while maintaining the temperature and pH.[13]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).[3][13]

-

Initial Work-up: Extract the mixture with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.[12]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-3 with a suitable acid (e.g., 4 M HCl).[12][13]

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.[12][13]

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12][13]

-

Purification (Optional): The product can be further purified by recrystallization, for example, from a hot ethyl acetate/hexane mixture.[12]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative method for assessing the purity of this compound.[3][12]

-

System: A standard HPLC system with a UV detector.

-

Column: Chiral stationary phase, for example, CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm particles).[12]

-

Mobile Phase: An isocratic mixture, for instance, 90:10 (v/v) of 20 mM ammonium acetate (pH 6) and methanol.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25 °C.[12]

-

Detection: UV at 230 nm.[12]

-

Injection Volume: 5 µL.[12]

-

Procedure: Dissolve a small, accurately weighed sample of this compound in the mobile phase. Inject the solution onto the column and record the chromatogram. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Protocol 3: Spectroscopic Characterization

Spectroscopic methods are used to confirm the identity and structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. Key absorption bands include the C=O stretch of the Boc group (around 1745 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural confirmation.[3] For ¹H NMR in CDCl₃, characteristic signals include a singlet for the nine protons of the tert-butyl group (~1.4 ppm), a doublet for the three methyl protons of alanine (~1.4 ppm), a multiplet for the alpha-proton (~4.3 ppm), a signal for the NH proton (~5.2 ppm), and a broad singlet for the carboxylic acid proton (~9.9 ppm).[13][14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 15761-38-3 | Benchchem [benchchem.com]

- 4. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-L-Alanin, 98+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Boc-Ala-OH Novabiochem 15761-38-3 [sigmaaldrich.com]

- 9. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-tert-Butoxycarbonyl-L-alanine

This technical guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a crucial reagent in peptide synthesis and drug development. The primary and most widely utilized method involves the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to protect the amino group. This guide details the common variations of this procedure, presenting quantitative data, experimental protocols, and visualizations of the chemical processes.

Introduction to N-tert-Butoxycarbonyl-L-alanine

N-tert-Butoxycarbonyl-L-alanine is a derivative of the amino acid L-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protection is essential in peptide synthesis to prevent the amino group from participating in unwanted side reactions during peptide bond formation.[2] The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2] this compound serves as a fundamental building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins for therapeutic and research purposes.[3]

Synthesis Methodologies

The most prevalent method for the synthesis of N-tert-Butoxycarbonyl-L-alanine is the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) in the presence of a base.[4][5][6][7] Variations in the base, solvent system, and reaction conditions are employed to optimize yield and purity.

Reaction with Sodium Hydroxide

A common and effective method utilizes sodium hydroxide as the base in a mixed aqueous-organic solvent system.[4][5] The hydroxide deprotonates the amino group of L-alanine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Reaction with Triethylamine

Triethylamine can also be used as the base in a mixture of water and an organic solvent like tert-butyl alcohol.[6] This method offers a milder basic condition compared to sodium hydroxide.

Reaction with Potassium Carbonate

In another variation, anhydrous potassium carbonate serves as the base in a dioxane and water solvent system.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported synthesis protocols for N-tert-Butoxycarbonyl-L-alanine.

Table 1: Reagent Quantities for Synthesis of N-tert-Butoxycarbonyl-L-alanine

| Method | L-Alanine | (Boc)₂O | Base | Solvent | Reference |

| Sodium Hydroxide | 10.00 g (112.24 mmol) | 31.85 g (145.91 mmol) | NaOH: 6.73 g (168.36 mmol) | H₂O (56 mL), THF (56 mL) | [4] |

| Sodium Hydroxide | 0.90 g | 2.5 mL | 3 M NaOH (5 mL) | tert-butanol (5 mL), H₂O (5 mL) | [5] |

| Triethylamine | 0.89 g | 4.0 g (diethyl 2-tert-butoxycarbonyloxyiminomalonate) | Triethylamine (1.68 mL) | H₂O (5 mL), tert-butyl alcohol (5 mL) | [6] |

| Potassium Carbonate | 9 g (54 mmol) | 18 g (82 mmol) | K₂CO₃ (7.5 g, 54 mmol) | H₂O (50 mL), 1,4-dioxan (25 mL) | [8] |

Table 2: Reaction Conditions and Yields

| Method | Temperature | Reaction Time | Yield | Reference |

| Sodium Hydroxide | 0°C to Room Temp | 17 hours | 100% (crude) | [4] |

| Sodium Hydroxide | Room Temp | 45 minutes | Not Specified | [5] |

| Triethylamine | Room Temp | 1 hour | Not Specified | [6] |

| Potassium Carbonate | 0°C to Room Temp | 18 hours | 72% | [8] |

Experimental Protocols

Detailed methodologies for the key synthesis procedures are provided below.

Protocol 1: Synthesis using Sodium Hydroxide in THF/Water

This protocol is adapted from a commonly cited procedure with high yield.[4]

-

Suspend L-alanine (10.00 g, 112.24 mmol) in water (56 mL) in a flask and cool to 0°C in an ice bath.

-

Add sodium hydroxide (6.73 g, 168.36 mmol) to the suspension with stirring until dissolved.

-

Add tetrahydrofuran (THF, 56 mL) followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O, 31.85 g, 145.91 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.

-

Extract the mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts and wash with saturated brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Protocol 2: Synthesis using Sodium Hydroxide in tert-Butanol/Water

This protocol provides a faster reaction time.[5]

-

Place L-alanine (0.90 g) in a 50-mL round-bottom flask with a stir bar.

-

Add tert-butanol (5 mL) and 3 M NaOH (5 mL).

-

Add di-tert-butyl dicarbonate (2.5 mL) to the flask and stir for 45 minutes at room temperature.

-

Add water (10 mL) to the reaction mixture and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (25 mL).

-

Acidify the aqueous layer to pH 2 with 3 M HCl.

-

Extract the aqueous layer with two 10-mL portions of diethyl ether.

-

Wash the combined organic layers with 10 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the product from an ether/hexanes mixture.

Visualizations

Signaling Pathway: Chemical Reaction Mechanism

The following diagram illustrates the reaction mechanism for the synthesis of N-tert-Butoxycarbonyl-L-alanine.

Caption: Reaction mechanism for Boc protection of L-alanine.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of N-tert-Butoxycarbonyl-L-alanine.

Caption: General workflow for Boc-L-alanine synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Boc-L-Ala-OH in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH), a crucial reagent in peptide synthesis and drug development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust analytical methods.

Core Concepts: The Importance of Solubility in Drug Development

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall efficacy. In the context of peptide synthesis, the solubility of protected amino acids like this compound directly impacts coupling efficiency and yield. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in administration and absorption. This guide focuses on providing practical data and methodologies to address these challenges.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. The data has been compiled from various chemical suppliers and safety data sheets.

| Solvent | Chemical Formula | Solubility | Observations/Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (528.51 mM) [1] | Ultrasonic assistance may be required for dissolution. It is important to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble | A qualitative assessment indicates good solubility. |

| Methanol | CH₃OH | Soluble | Generally described as soluble.[2][3][4] |

| Ethanol | C₂H₅OH | Slightly Soluble[5][6] | Described as soluble in some sources.[2] |

| Acetone | C₃H₆O | Slightly Soluble[5] | |

| Acetic Acid | C₂H₄O₂ | Soluble | Often used as a solvent for optical rotation measurements.[7][8] |

| Water | H₂O | Insoluble/Partly Miscible/Slightly Soluble[2][5][6][7] | Sources vary, indicating low solubility in aqueous solutions. |

| Dichloromethane | CH₂Cl₂ | Soluble[6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A standard curve should be prepared for accurate quantification.[9]

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: A flowchart of the experimental workflow for determining compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a protected amino acid, this compound exhibits moderate polarity. Its solubility is generally higher in polar aprotic solvents like DMSO and DMF, and lower in non-polar solvents.

-

Temperature: Solubility is often temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. The presence of water in hygroscopic solvents like DMSO can significantly impact the solubility of certain compounds.[1]

-

Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution.

Conclusion

This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The high solubility in DMSO makes it a preferred solvent for stock solutions in many biological and chemical assays. However, for applications where DMSO is not suitable, other solvents like DMF and methanol offer viable alternatives. The provided experimental protocol serves as a robust starting point for determining solubility in novel solvent systems, ensuring accurate and reproducible results in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-L-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH), with a specific focus on its melting point and chemical stability. This information is critical for the handling, storage, and application of this key building block in peptide synthesis and other areas of pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] It is a derivative of the amino acid L-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection renders the amino group unreactive under the conditions of peptide bond formation, and it can be readily removed under acidic conditions.

Melting Point

The melting point of this compound is a key indicator of its purity. As with many crystalline organic compounds, a sharp melting range is indicative of high purity. The reported melting point of this compound varies slightly across different sources, which may be attributed to differences in purity, crystalline form, or the analytical method used for determination.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 78 - 85 | [1] |

| Melting Point | 79 - 83 | [2][3] |

| Melting Point | 81 - 85 | - |

| Melting Point | 95 - 98 | [4] |

| Melting Point | 79 | - |

| Melting Point | 82 | [5] |

This variability underscores the importance of in-house determination of the melting point for each batch of this compound to ensure consistency and quality.

Stability Profile of this compound

This compound is generally considered a stable compound under recommended storage conditions.[6] However, like all chemical entities, it is susceptible to degradation under certain environmental stresses. Understanding its stability profile is crucial for establishing appropriate storage conditions, shelf-life, and for preventing the introduction of impurities into synthetic processes.

Thermal Stability and Degradation

The Boc protecting group is known to be thermally labile. At elevated temperatures, this compound can undergo deprotection through a fragmentation mechanism, yielding L-alanine, isobutylene, and carbon dioxide.[7] This thermal degradation is a potential source of impurity formation, especially if the compound is exposed to high temperatures during storage or processing. Studies on the thermal deprotection of Boc-protected amino acids indicate that significant degradation can occur at temperatures around 150°C, and the presence of water can influence the reaction rate and product purity.[8] High temperatures may also lead to side reactions such as racemization of the chiral center.[7]

Hydrolytic Stability

The Boc group is sensitive to acidic conditions.[] In the presence of strong acids, the tert-butyl carbamate bond is cleaved, leading to the removal of the protecting group. While stable under neutral and basic conditions, prolonged exposure to acidic environments, even in the presence of water, can lead to the degradation of this compound.[]

Photostability

Specific studies on the photostability of this compound are not extensively available in the public domain. However, as a general precaution for complex organic molecules, it is advisable to protect it from prolonged exposure to light to minimize the risk of photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended by various suppliers:

| Storage Condition | Temperature Range | Additional Recommendations | Source(s) |

| Refrigerated | 0 - 8 °C | Keep in a dry place, keep container tightly closed. | [1] |

| Frozen | -20 °C | - | - |

| Room Temperature | 2 - 30 °C | - | - |

The optimal storage temperature may vary depending on the purity of the material and the intended duration of storage. For long-term storage, refrigeration or freezing is generally preferred.

Experimental Protocols

The following sections outline the methodologies for key experiments to assess the melting point and stability of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method, a standard technique in chemical analysis.

Objective: To determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or a digital temperature sensor.

-

Capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle (if the sample needs to be powdered).

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample height should be 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the heating rate. For a preliminary run, a faster heating rate (e.g., 10-20 °C/min) can be used to get an approximate melting point. For an accurate determination, a slower heating rate (1-2 °C/min) should be used, starting from a temperature about 20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

Melting Point Determination Workflow

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products. The following is a representative method that can be adapted and validated for stability studies.[10]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | Chiral stationary phase (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 90:10 (v/v) 20 mM ammonium acetate (pH 6) : methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

| Sample Preparation | 5 mg/mL in methanol |

Procedure:

-

System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately. Parameters to check include retention time reproducibility, peak area precision, and theoretical plates.

-

Specificity/Forced Degradation: To demonstrate the stability-indicating nature of the method, perform forced degradation studies. Expose samples of this compound to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.

-

Acid Hydrolysis: Reflux in 0.1 M HCl.

-

Base Hydrolysis: Reflux in 0.1 M NaOH.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105 °C).

-

Photodegradation: Expose the sample to UV light.

-

-

Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main this compound peak.

-

Method Validation: Validate the method according to ICH guidelines, including parameters such as accuracy, precision, linearity, range, and robustness.

Stability-Indicating HPLC Method Workflow

Conclusion

This compound is a cornerstone building block in modern peptide chemistry. A thorough understanding of its melting point and stability is paramount for ensuring the quality, efficacy, and safety of the resulting synthetic peptides and pharmaceutical products. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively handle, store, and analyze this critical reagent. Adherence to recommended storage conditions and the implementation of robust analytical methods will safeguard the integrity of this compound throughout its lifecycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]

- 3. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]

- 4. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Boc-L-alanine | 15761-38-3 | FB08696 | Biosynth [biosynth.com]

- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism, application, and the critical experimental protocols for its successful implementation.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1][2] This prevents unwanted side reactions during the formation of peptide bonds.[] Its chemical stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups used for amino acid side chains.[4]

Protection Reaction: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][5] The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.

Deprotection Reaction: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][6] The acidic conditions lead to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amino group of the peptide chain for the next coupling step.[2]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on a solid support.[2][7]

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[8]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.[8]

-

Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC).[8]

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[8]

-

Acidify the aqueous layer to a pH of 2-3 with a cold 5% citric acid solution.[8]

-

Extract the Boc-protected amino acid with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the Boc-protected amino acid.[8]

Solid-Phase Peptide Synthesis Cycle

The following protocols detail the key steps in a single cycle of Boc-SPPS.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Scavenger (e.g., 0.5% dithioethane - DTE) if sensitive residues are present.[6]

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.[7]

-

Drain the DCM and add a solution of 50% TFA in DCM (v/v).[6]

-

Agitate the mixture for a pre-wash of 2-5 minutes, then drain.[7]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[7]

-

Filter the resin and wash thoroughly with DCM (3x) and IPA (2x) to remove TFA and the cleaved Boc group byproducts.[6]

Materials:

-

Deprotected peptide-resin

-

DCM, peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Wash the deprotected peptide-resin with DCM.[9]

-

Add a solution of 5-10% DIEA in DCM (v/v) to the resin.[7]

-

Agitate the mixture for 5-10 minutes at room temperature.[7]

-

Filter the resin and wash thoroughly with DCM (3x) to remove excess base and the resulting salt.[7]

Materials:

-

Neutralized peptide-resin

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU, HATU, DIC)

-

DIEA

-

Dimethylformamide (DMF) or a DCM/DMF mixture

Procedure:

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[7]

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[7]

-

Add the activated amino acid solution to the neutralized peptide-resin.[7]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.[7]

-

Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. The use of hazardous reagents like hydrogen fluoride (HF) requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger cocktail (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.[7]

-

Add the appropriate scavenger cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. For instance, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a common universal cleavage mixture.[10]

-

Cool the reaction vessel to 0 °C.[7]

-

Carefully condense anhydrous HF into the vessel.[7]

-

Stir the mixture at 0 °C for 1-2 hours.[7]

-

Evaporate the HF under a vacuum.[7]

-

Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[7]

-

Filter and dry the crude peptide.

-

Dissolve the peptide in a suitable aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Quantitative Data and Comparisons

The efficiency of peptide synthesis is highly dependent on the choice of coupling reagents. The following table summarizes representative coupling yields and potential for racemization for commonly used coupling reagents in Boc-SPPS.

| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times.[11] |

| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[11] |

| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and suppresses racemization effectively.[11] |

| DCC/HOBt | 85 - 95 | Variable | Moderate | A classical and cost-effective method, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |

Note: Yields and purity are dependent on the specific peptide sequence, resin, and reaction conditions.

The overall yield of a peptide decreases with each synthesis cycle. The following table illustrates the theoretical final purity based on the efficiency of each step for a 70-amino acid peptide.[12]

| Yield per Step (%) | Theoretical Final Purity (%) |

| 97 | 1.4 |

| 99 | 24 |

| 99.5 | 50 |

Logical Relationships and Mechanisms

The following diagrams illustrate the key chemical transformations involving the Boc group.

Conclusion

The Boc protecting group, a cornerstone of peptide synthesis, offers a robust and reliable strategy, particularly for the synthesis of long or challenging peptide sequences.[13] While Fmoc chemistry has gained popularity due to its milder deprotection conditions, a thorough understanding of Boc-SPPS remains essential for any researcher in the field of peptide chemistry and drug development. The successful implementation of the protocols detailed in this guide, coupled with a careful selection of reagents and reaction conditions, will enable the efficient synthesis of high-purity peptides for a wide range of research and therapeutic applications.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Biological Activity and Potential Applications of Boc-L-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala-OH) is a pivotal protected amino acid that serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its tert-butoxycarbonyl (Boc) protecting group allows for the controlled and sequential formation of peptide bonds, a cornerstone of modern drug discovery and development. Beyond its primary role in synthesis, derivatives and peptides incorporating this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and anthelmintic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, details key experimental protocols, and presents quantitative data to support its potential applications in the pharmaceutical and biotechnology sectors.

Introduction

This compound is an N-terminally protected form of the amino acid L-alanine. The Boc group is stable under a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), making it an ideal protecting group in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The controlled incorporation of alanine residues into peptide chains is crucial for studying structure-activity relationships (SAR), with alanine scanning mutagenesis being a key technique to identify critical amino acid residues for biological function.[1] While the primary utility of this compound lies in its role as a synthetic intermediate, emerging research has highlighted the biological potential of molecules that contain this moiety.

Biological Activities and Potential Applications

The incorporation of this compound into various molecular scaffolds has led to the discovery of compounds with significant biological activities. These activities are often attributed to the altered physicochemical properties, such as lipophilicity and conformational rigidity, conferred by the this compound unit.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. A notable example is the semi-synthetic derivative 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT), which has demonstrated cytotoxic effects against non-small-cell lung cancer (NSCLC) cells.

Data Presentation: Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value |

| 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) | A549 (NSCLC) | Cytotoxicity | 7.30 ± 0.07 µM |

Antimicrobial Activity

Boc-protected dipeptides have been investigated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.[2]

Data Presentation: Antimicrobial Activity

| Compound | Microorganism | Activity | MIC90 (µg/mL) |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | Antibacterial | 230 - 400 |

| Boc-Phe-Trp-OMe | Escherichia coli | Antibacterial | 230 - 400 |

| Boc-Trp-Trp-OMe | Staphylococcus aureus | Antibacterial | 230 - 400 |

| Boc-Trp-Trp-OMe | Escherichia coli | Antibacterial | 230 - 400 |

Anthelmintic Activity

Derivatives of Boc-protected amino alcohols have been evaluated for their anthelmintic properties against parasitic nematodes. These studies indicate that the Boc protecting group can be a key feature in the design of novel anthelmintic drugs.

Data Presentation: Anthelmintic Activity

| Compound | Parasite | Activity | IC50 (µM) |

| Aminoalcohol Derivative (AA18) | Trichuris muris | Larvicidal | 21.9 |

Signaling Pathway Modulation

The biological effects of this compound derivatives can be attributed to their interaction with and modulation of key intracellular signaling pathways. For instance, the anticancer activity of 5-O-(N-Boc-l-alanine)-renieramycin T has been linked to the inhibition of the Akt signaling pathway, a critical pathway for cell survival and proliferation.

Caption: The Akt signaling pathway and the inhibitory action of 5-O-(N-Boc-l-alanine)-renieramycin T.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments related to the biological activities of this compound and its derivatives.

Synthesis of Bioactive Peptides using this compound

The primary application of this compound is in the synthesis of peptides. Solid-phase peptide synthesis (SPPS) using Boc chemistry is a well-established method.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol: Boc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin thoroughly with DCM to remove excess base.

-

Coupling: Dissolve this compound (3 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM. Add this solution to the resin and shake for 2-4 hours at room temperature.

-

Washing: Wash the resin with DCM, isopropanol, and DCM to remove unreacted reagents and byproducts.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) with appropriate scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Anticancer Activity Assessment (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-O-(N-Boc-l-alanine)-renieramycin T) and a vehicle control. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The Role of this compound as a Versatile Building Block

The utility of this compound extends beyond simply being a protected amino acid. It is a versatile chiral building block that can be used to synthesize a wide array of complex organic molecules with potential therapeutic applications.

Caption: Conceptual workflow of this compound as a versatile building block.

Conclusion

This compound is an indispensable tool in the arsenal of chemists and drug discovery professionals. Its primary role as a protected amino acid in peptide synthesis has enabled the creation of countless bioactive peptides. Furthermore, the incorporation of the this compound moiety into diverse molecular structures has yielded compounds with promising anticancer, antimicrobial, and anthelmintic activities. The continued exploration of this compound and its derivatives in medicinal chemistry is expected to lead to the development of novel therapeutic agents with improved efficacy and pharmacological profiles. This guide provides a foundational understanding of its biological activities and the experimental approaches to unlock its full potential.

References

Spectroscopic data (NMR, IR) for Boc-L-Ala-OH

An In-depth Technical Guide to the Spectroscopic Data of Boc-L-Ala-OH

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-tert-butoxycarbonyl-L-alanine (this compound). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and other applications. This document outlines key spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for the tert-butoxycarbonyl (Boc) protecting group and the alanine moiety.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent |

| C(CH₃)₃ (Boc) | 1.38 - 1.44 | Singlet | 9H | - | DMSO-d₆, CDCl₃ |

| CH₃ (Ala) | ~1.38 | Doublet | 3H | ~7.2 | CDCl₃ |

| α-CH (Ala) | ~4.32 | Multiplet/Quartet | 1H | ~7.2 | CDCl₃ |

| NH | Variable | Broad Singlet | 1H | - | CDCl₃ |

| COOH | Variable | Broad Singlet | 1H | - | CDCl₃ |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) ppm (Approximate) | Solvent |

| C H₃ (Ala) | ~28 | CDCl₃ |

| α-C H (Ala) | ~50 | CDCl₃ |

| C (CH₃)₃ (Boc) | ~80 | CDCl₃ |

| C =O (Boc) | ~155 | CDCl₃ |

| C =O (Carboxyl) | ~176 | CDCl₃ |

Reference for approximate chemical shifts.[1]

IR Spectroscopy Data

The infrared spectrum shows characteristic absorption bands for the functional groups present in this compound.

| Wave Number (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~2980 | C-H Stretch |

| ~1710 | C=O Stretch (Carboxylic Acid and Urethane) |

| ~1520 | N-H Bend |

| ~1160 | C-O Stretch |

Reference for key IR peaks.[1]

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 or 400 MHz)[2]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.

-

Typically, a 30° or 45° pulse angle is used with a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Potassium Bromide (KBr, IR grade) if preparing a pellet.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Ala-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-α-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) in solid-phase peptide synthesis (SPPS). The protocols detailed herein are applicable for both manual and automated peptide synthesis, offering a robust methodology for the incorporation of alanine residues into a target peptide sequence.

Introduction to Boc-SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Side-chain functional groups of the amino acids are protected by more acid-stable benzyl-based groups.[3] The iterative removal of the Boc group is accomplished with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF).[1][4]

Boc-L-alanine is a fundamental building block in peptide synthesis, serving as a protected form of the amino acid L-alanine.[5][6] The Boc protecting group prevents unwanted side reactions at the amine group during the synthesis of complex peptides.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₄ | [5] |

| Molecular Weight | 189.21 g/mol | [6] |

| Melting Point | 82 °C | [6] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMF, DCM, and other organic solvents |

Table 2: Common Reagents and Conditions in Boc-SPPS

| Step | Reagent/Condition | Typical Concentration/Time | Notes | Reference |

| Resin Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | 15-30 min | Ensures optimal reaction environment. | [4] |

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% | A short pre-wash (5 min) followed by a 20-25 min deprotection is common.[7] Scavengers like dithioethane (DTE) (0.5%) can be added if Trp, Cys, or Met are present.[3] | [3][7] |

| Neutralization | N,N-diisopropylethylamine (DIEA) in DCM | 5-10% | Performed for 5-10 minutes to neutralize the TFA salt to a free amine before coupling.[1] | [1] |

| Coupling | This compound (3 eq.), Coupling Reagent (3 eq.), DIEA (6 eq.) in DMF | 1-2 hours | Monitored by a qualitative ninhydrin test.[1] | [1] |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0 °C for 1-2 hours | Requires specialized equipment due to the hazardous nature of HF.[4] Scavengers like anisole are typically added.[4] | [4] |

Table 3: Comparison of Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Class | Advantages | Disadvantages | Reference |

| DCC/HOBt | Carbodiimide | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct.[8][9] | [1] |

| HBTU/DIEA | Aminium Salt | Fast reaction times, high coupling efficiency.[1] | Can react with the unprotected N-terminus if used in large excess.[1] | [1][10] |

| DIC/HOBt | Carbodiimide | Soluble diisopropylurea byproduct, suitable for automated SPPS.[11] | [10][11] |

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (acid or amide).[1]

-

For C-terminal acids: Merrifield or PAM resins are commonly used.[1][7]

-

For C-terminal amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are suitable.[7]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM or DMF (10-15 mL per gram of resin).

-

Agitate gently for 15-30 minutes to allow the resin to swell completely.

-

Drain the solvent.

First Amino Acid Attachment (Loading)

Protocol for Merrifield Resin using the Cesium Salt Method: [4][12]

-

Swell the Merrifield resin in DMF.[4]

-

Dissolve this compound (3 equivalents relative to the resin's substitution capacity) in a suitable solvent.

-

Add cesium carbonate (1.5 equivalents) and react to form the cesium salt.[12]

-

Remove the solvent and dissolve the salt in DMF.[12]

-

Add the this compound cesium salt solution to the swollen resin.[12]

-

Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).[12]

-

Dry the resin under vacuum.[12]

Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

a. Deprotection:

-

Wash the resin-bound peptide with DCM (3x).[12]

-

Add a solution of 50% TFA in DCM to the resin.[12]

-

Agitate for 2 minutes, then drain the solution.[12]

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[7]

-

Wash the resin with DCM (3x) and isopropanol (IPA) (2x).[7]

b. Neutralization:

-

Wash the resin with DCM (3x).[1]

-

Drain the neutralization solution.

-

Wash the resin with DCM (5x) to remove excess base.[12]

c. Coupling of this compound (using HBTU/DIEA):

-

In a separate vessel, dissolve this compound (3 equivalents relative to the initial resin loading) and HBTU (3 equivalents) in DMF.[1]

-

Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.[1]

-

Add the activated amino acid solution to the neutralized resin.[1]

-

Agitate for 1-2 hours at room temperature.[1]

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[1]

-

After a negative ninhydrin test, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This procedure is hazardous and should be performed in a specialized apparatus within a fume hood.[4]

Standard Anhydrous HF Cleavage Protocol: [4]

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.[4]

-

Add a scavenger, such as anisole (typically 10% v/v).[4]

-

Cool the reaction vessel to -5 to 0°C.[4]

-

Condense anhydrous HF into the reaction vessel.[4]

-

Evaporate the HF under a vacuum.[4]

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the peptide and remove scavengers.[12]

-

Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).[12]

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Mandatory Visualization

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]

- 6. Boc-L-alanine | 15761-38-3 | FB08696 | Biosynth [biosynth.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Coupling Reagents Compatible with Boc-L-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common coupling reagents compatible with N-tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) for peptide synthesis. This document offers detailed protocols and comparative data to assist researchers in selecting the optimal reagent and conditions for their specific application, whether in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

Introduction

This compound is a fundamental building block in the synthesis of peptides and peptidomimetics. The formation of a peptide (amide) bond between the carboxylic acid of this compound and the free amino group of another amino acid or peptide fragment requires the activation of the carboxyl group. This is achieved using a variety of coupling reagents. The choice of coupling reagent is critical as it significantly impacts reaction efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).

This document details the application of several classes of coupling reagents, including carbodiimides, phosphonium salts, and aminium/uronium salts, for the incorporation of this compound into peptide chains.

Coupling Reagent Classes and Mechanisms

The primary function of a coupling reagent is to convert the carboxylic acid of this compound into a more reactive species that is susceptible to nucleophilic attack by an amine.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate can then react with an amine to form the desired amide bond.[1][2]

To suppress side reactions, such as the formation of N-acylurea, and to reduce racemization, carbodiimide reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][5]

Phosphonium Salts

Phosphonium-based reagents, including Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents.[4][6][7] They react with the carboxylic acid to form an active OBt ester, which then rapidly acylates the amine.[4] A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] PyBOP was developed as a safer alternative.[4]

Aminium/Uronium Salts

This class includes popular reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[4][6] These reagents were initially thought to have a uronium structure but have been shown to exist as aminium salts.[6] They are known for their high reactivity and rapid coupling times, often completing reactions in minutes.[6][8] HATU is particularly effective, reacting faster and with less epimerization than HBTU.[6][8]

Other Coupling Reagents

3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonic acid derivative that is particularly noted for its remarkable resistance to racemization, making it an excellent choice for coupling sensitive amino acids.[6][9][10][11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for coupling this compound using various reagents. Please note that yields are sequence-dependent and can vary.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Key Features & Side Products |

| DCC | HOBt | - | DCM, DMF | 2-4 hours | ~92% (after 1h) | Insoluble dicyclohexylurea (DCU) byproduct, not ideal for SPPS.[2][6][12] |

| DIC | HOBt | DIPEA | DMF, DCM | 1-2 hours | High | Soluble diisopropylurea byproduct, suitable for SPPS.[4][6] |

| EDC | HOBt | DIPEA | DMF | 1 hour | ~92% (after 1h) | Water-soluble reagent and byproduct, ideal for aqueous phase couplings.[1][12] |

| BOP | - | DIPEA | DMF | < 1 hour | High | Rapid coupling, but forms carcinogenic HMPA byproduct.[4][7] |

| PyBOP | - | DIPEA | DMF | < 15 minutes | High | Safer alternative to BOP with similar efficiency.[4][12] |

| HBTU | HOBt (optional) | DIPEA | DMF | 5-60 minutes | >95% | Very efficient, but can cause guanidinylation of the N-terminus if used in excess.[6][13][14] |

| HATU | - | DIPEA | DMF | < 5 minutes | >96% | Faster and less racemization than HBTU, suitable for "difficult" couplings.[6][8][12] |

| DEPBT | - | DIPEA | DMF | 1-2 hours | High | Extremely low racemization, excellent for sensitive amino acids.[6][9][10] |

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HBTU

This protocol is a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amino group

-

This compound (3 equivalents relative to resin capacity)

-

HBTU (3 equivalents)

-

Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the solution from step 2 and pre-activate for 1-2 minutes.

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.[15] A negative Kaiser test (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), recoupling may be necessary.[15]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling of this compound using EDC/HOBt

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound (1 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1 equivalent)

-

DIPEA (1 equivalent)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

1M aqueous HCl solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound, H-Gly-OMe·HCl, and HOBt in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA to the solution and stir for 5 minutes.

-

Add EDC·HCl to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography if necessary.

Visualizations

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. bachem.com [bachem.com]

- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. | Sigma-Aldrich [sigmaaldrich.com]

- 10. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 15761-38-3 | Benchchem [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-tert-butyloxycarbonyl (Boc)-protected L-alanine. The Boc protecting group is a cornerstone in peptide synthesis and general organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions. This guide outlines the most common and effective methods for its removal, offering a comparative analysis to aid in methodology selection.

Introduction